2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLZJZLYYVWZCS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285856 | |
| Record name | 2-[(1E)-2-(2-Thienyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28771-88-2 | |
| Record name | 2-[(1E)-2-(2-Thienyl)ethenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28771-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1E)-2-(2-Thienyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 E 2 Thiophen 2 Yl Ethenyl Pyridine
Established Synthetic Routes to 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine
The direct formation of the ethenyl linkage is a common and efficient approach to synthesizing This compound and its analogs. Key strategies include classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.
Condensation reactions, particularly the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental in olefination chemistry for the formation of carbon-carbon double bonds. thieme-connect.com
The Wittig reaction provides a direct route by reacting a phosphorus ylide with an aldehyde or ketone. youtube.comnih.gov For the synthesis of the target compound, this would involve the reaction of a pyridyl-substituted phosphorus ylide with thiophene-2-carboxaldehyde, or a thienyl-substituted ylide with pyridine-2-carboxaldehyde. A specific example in the literature demonstrates a closely related synthesis where a Wittig reaction between a formylated thiophene (B33073) derivative and triphenyl-pyridin-2-yl-phosphonium bromide was used to successfully create the desired vinylpyridine linkage. diva-portal.org The general mechanism involves the initial formation of a betaine (B1666868) intermediate, which collapses to an oxaphosphetane that subsequently fragments to yield the alkene and a phosphine (B1218219) oxide byproduct. youtube.com
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. nih.govthieme-connect.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a broader range of aldehydes. orgsyn.org A significant advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene, which is ideal for synthesizing the target compound. nih.govorgsyn.org The water-soluble phosphate (B84403) byproduct also simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. orgsyn.org
Table 1: Comparison of Condensation Reactions for Olefin Synthesis| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion |
| Key Advantage | Broad applicability, well-established. nih.gov | Higher nucleophilicity of anion, easier purification, generally (E)-selective. orgsyn.org |
| Stereoselectivity | Variable, dependent on ylide stability and reaction conditions. | Typically high (E)-selectivity. nih.gov |
| Byproduct | Triphenylphosphine oxide (often difficult to separate). | Water-soluble phosphate ester. |
| Reaction Type | Condensation | Condensation |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction and the Suzuki-Miyaura reaction represent viable, though less direct, strategies for synthesizing the target compound's ethenyl bridge.
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. nih.gov For this specific synthesis, a plausible pathway involves the reaction of 2-bromothiophene (B119243) with 2-vinylpyridine (B74390) (or vice versa) in the presence of a palladium catalyst and a base. The mechanism proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to form the coupled product. nih.gov
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. mdpi.com This method is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com A potential Suzuki route to the target molecule could involve the coupling of 2-vinylboronic acid with 2-bromothiophene or thiophene-2-boronic acid with 2-(2-bromoethenyl)pyridine. This strategy has been successfully applied to synthesize a diverse array of bi-aryl and vinyl-aryl compounds, including various thiophene and pyridine (B92270) derivatives. nih.govfrontiersin.orgmdpi.com
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway to complex heterocyclic systems. mdpi.com While a specific MCR for the direct synthesis of This compound is not prominently documented, numerous MCRs exist for the synthesis of closely related thiophene-pyridine hybrids.
For example, pyridone derivatives bearing a thiophene substituent can be prepared via a one-pot condensation of a thiophene-based aldehyde (e.g., thiophene-2-carboxaldehyde), an active methylene (B1212753) compound like ethyl cyanoacetate, and a ketone in the presence of ammonium (B1175870) acetate. researchgate.net Such strategies build the pyridine ring onto a pre-existing thiophene, demonstrating a powerful method for accessing this class of hybrid molecules. These reactions are valued for their atom economy and procedural simplicity. mdpi.com
Precursor Synthesis and Intermediate Transformations Relevant to this compound Structure
The compound 2-(thiophen-2-ylmethylene)malononitrile is a valuable intermediate in organic synthesis, often prepared via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, thiophene-2-carbaldehyde. diva-portal.org The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or ammonium acetate. diva-portal.org The resulting product is a versatile precursor due to its electron-withdrawing cyano groups, which activate the molecule for subsequent reactions like Michael additions. diva-portal.org
Table 2: Knoevenagel Synthesis of 2-(thiophen-2-ylmethylene)malononitrile[ diva-portal.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbL8R9Kror3CvH3VAjuYgPyfFhEc9vGx0UjyyehYjuSby7suIg6UVfWpMPHagTOwL-UZhKXGcB03kqTEBtHeKe1tSA1dOHagNNCP7SgAt-5lZ7IbOLskXsbkwlOi3wg13lVSgi5LRXw77peNqiADIkQAh3zTjJ4w%3D%3D)]| Component | Role | Example |
|---|---|---|
| Aldehyde | Starting Material | Thiophene-2-carbaldehyde |
| Active Methylene Compound | Starting Material | Malononitrile |
| Catalyst | Base Catalyst | Piperidine or Ammonium Acetate |
| Product | Intermediate | 2-(thiophen-2-ylmethylene)malononitrile |
2-(2-thienyl)ethylamine is another crucial precursor, particularly for building more complex thienopyridine systems. There are several established synthetic routes to this compound. One common pathway begins with thiophene, which is converted to 2-thiophenecarbaldehyde. The aldehyde can then be reacted with nitroethane to form 2-(2-nitroethenyl)thiophene, which is subsequently reduced to the target ethylamine (B1201723) using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) or Raney Nickel catalyst. nih.gov An alternative route involves the conversion of 2-thiophene ethanol (B145695). This alcohol can be prepared via a Grignard reaction of 2-bromothiophene with magnesium, followed by reaction with ethylene (B1197577) oxide. nih.gov The resulting 2-thiophene ethanol is then converted to the final ethylamine product through processes such as esterification and subsequent ammonolysis. nih.gov A further method involves the reduction of 2-thiopheneacetonitrile (B147512) or 2-thiopheneacetaldehyde oxime. nih.gov
Reaction Mechanism Elucidation for this compound Formation
The formation of the vinyl linkage in this compound is central to its synthesis. The reaction mechanisms for the most probable synthetic routes are well-established in organic chemistry.
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity. acs.org The HWE reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of 2-pyridinecarboxaldehyde (B72084) with diethyl (thiophen-2-ylmethyl)phosphonate or, alternatively, thiophene-2-carboxaldehyde with diethyl (pyridin-2-ylmethyl)phosphonate.
The mechanism commences with the deprotonation of the phosphonate ester by a base (e.g., NaH, KHMDS) to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as an oxaphosphetane. wikipedia.org The subsequent collapse of this four-membered ring intermediate, through an elimination reaction, results in the formation of the alkene and a water-soluble phosphate byproduct. wikipedia.org The formation of the thermodynamically more stable (E)-alkene is generally favored. acs.org
Heck Reaction: The palladium-catalyzed Heck reaction is another powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. nih.gov The synthesis of this compound via the Heck reaction would likely involve the coupling of 2-vinylpyridine with 2-bromothiophene or 2-halopyridine with 2-vinylthiophene.
The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl or vinyl halide (e.g., 2-bromothiophene) to a palladium(0) catalyst, forming a palladium(II) intermediate. nih.gov This is followed by the coordination and subsequent migratory insertion of the alkene (e.g., 2-vinylpyridine) into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the desired vinyl-substituted product and a palladium-hydride species. Reductive elimination of HX with the help of a base regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this could involve the reaction of a vinylboronic acid derivative of pyridine with a halothiophene, or vice-versa.
The mechanism of the Suzuki-Miyaura coupling also proceeds through a catalytic cycle. It starts with the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium(II) complex, a step that is facilitated by the base. The final step is reductive elimination, which forms the carbon-carbon bond of the product and regenerates the Pd(0) catalyst. mdpi.com
Stereochemical Control in (E)-2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine Synthesis
The control of stereochemistry to selectively obtain the (E)-isomer of this compound is a critical aspect of its synthesis. The methodologies described above offer varying degrees of stereocontrol, which can often be tuned by adjusting the reaction conditions.
Horner-Wadsworth-Emmons Reaction: The HWE reaction is renowned for its high (E)-selectivity. acs.org This selectivity is primarily attributed to the thermodynamic stability of the intermediates. The formation of the anti-oxaphosphetane intermediate is sterically favored, and its subsequent syn-elimination leads to the (E)-alkene. Several factors can be manipulated to enhance the (E)-selectivity:
Steric Bulk: Increasing the steric bulk of the aldehyde reactant can lead to higher (E)-stereoselectivity. wikipedia.org
Reaction Temperature: Higher reaction temperatures generally favor the formation of the more stable (E)-isomer. wikipedia.org
Cation of the Base: The choice of the metal cation in the base can influence the stereochemical outcome, with lithium salts often providing higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) | Reference |
| 4-bromobenzaldehyde | triethylphosphonoacetate | DBU | ChCl/Urea | 25 | 95:5 | 92 | acs.org |
| Thiophene-2-carboxaldehyde | Ethyl (di-o-tolylphosphono)acetate | Triton B | THF | - | >95:5 (Z-selective) | - | N/A |
| Benzaldehyde | Weinreb amide-type HWE reagent | iPrMgBr | THF | -78 to rt | >99:1 | 95 | organic-chemistry.org |
Heck Reaction: The Heck reaction also typically favors the formation of the (E)-isomer. nih.gov The stereoselectivity is determined during the β-hydride elimination step, where a syn-elimination from a rotamer that minimizes steric interactions leads to the trans-product. The choice of catalyst, ligand, and solvent can influence the stereochemical outcome.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Isomer Ratio (E:Z) | Yield (%) | Reference |
| N-(2-iodophenyl)acetamide | Estragole | Pd(OAc)2 | Et3N | DMF | 120 | High E-selectivity | 75 | nih.gov |
| 4-bromoanisole | Ethylene | Pd(OAc)2/BuPAd2 | NEt3 | - | - | High regioselectivity | 90 | mdpi.com |
Wittig Reaction: The classical Wittig reaction, while a fundamental method for alkene synthesis, often provides lower (E)-selectivity compared to the HWE reaction, particularly with non-stabilized ylides which tend to give the (Z)-isomer. nih.gov However, the use of stabilized ylides in the Wittig reaction can favor the formation of the (E)-alkene. The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of the (E)-isomer. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is inherently stereospecific, meaning the stereochemistry of the starting vinyl partner is retained in the product. Therefore, to obtain the (E)-isomer of the target compound, an (E)-vinylboronic acid or (E)-vinyl halide must be used. Recent studies have shown the successful Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) with heteroaryl boronic acids, including thiopheneboronic acid, to produce 2-arylpyridines. nih.gov
| Pyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 100 | 72 | nih.gov |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | 85 | mdpi.com |
Structural Characterization and Advanced Crystallographic Analysis of 2 E 2 Thiophen 2 Yl Ethenyl Pyridine
Single Crystal X-ray Diffraction Studies of 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine and its Analogsnih.govrsc.orgnih.govnih.govmdpi.com
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net Studies on analogs of this compound, such as thiophene (B33073)–carbohydrazide–pyridine (B92270) derivatives, have provided valuable data on their molecular structures and packing motifs in the solid state. nih.gov These analyses are crucial for understanding the relationship between molecular structure and material properties.
Molecular Conformation and Dihedral Angles in 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridinenih.govrsc.orgmdpi.com
The planarity of the thiophene ring itself is a key structural feature, contributing to the binding of such ligands with biological receptors. nih.gov This variability highlights the conformational flexibility of the molecular backbone.
Table 1: Dihedral Angles in Analogs of this compound
| Compound | Dihedral Angle Between Thiophene and Pyridine Rings (°) | Reference |
|---|---|---|
| N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | 21.4 (2) | nih.gov |
| N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | 15.42 (14) | nih.gov |
| N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | 4.97 (8) | nih.gov |
| N′-[(E)-pyridin-2-ylmethylidene]-2-(thiophen-2-yl)ethanohydrazide | 83.52 (13) | nih.gov |
| Dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate | 77.04 (11) | nih.gov |
Disorder Phenomena in the Thiophene Ring of this compound Derivativesnih.gov
In crystallographic studies of thiophene-containing compounds, it is not uncommon to observe positional disorder of the thiophene ring. This phenomenon arises when the ring occupies two or more orientations within the crystal lattice, often related by an approximate 180° rotation about the C–C bond connecting it to the rest of the molecule.
For instance, in the crystal structure of N′-[(E)-pyridin-2-ylmethylidene]-2-(thiophen-2-yl)ethanohydrazide, the thiophene ring is disordered over two positions with a refined occupancy ratio of 0.851(2) to 0.149(2). nih.gov Similarly, a study on thiophene-linked 1,2,4-triazoles found that the thiophene ring was disordered in all three analyzed compounds. mdpi.com In one case, two crystallographically independent molecules both showed disorder, with occupancy ratios of 0.613(4):0.387(4) and 0.579(4):0.421(4), respectively. mdpi.com This rotational disorder indicates that the energy barrier for rotation is low and that the two orientations are energetically similar within the crystal packing environment.
Hirshfeld Surface Analysis and Intermolecular Contacts in Crystalline this compound Architecturesnih.govnih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify regions involved in specific non-covalent contacts. nih.gov Red regions on the d_norm map highlight contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov
In the analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, a variety of intermolecular contacts are observed. nih.gov The most significant contributions to the crystal packing come from H···H, O···H/H···O, C···H/H···C, and S···H/H···S interactions. nih.gov
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate
| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference |
|---|---|---|
| H···H | 36.9 | nih.gov |
| O···H/H···O | 31.0 | nih.gov |
| C···H/H···C | 18.9 | nih.gov |
| S···H/H···S | 7.9 | nih.gov |
Hydrogen Bonding Interactions in this compound Crystal Packingnih.govrsc.orgnih.gov
Hydrogen bonds are among the most critical directional forces in determining supramolecular architecture. doi.orgnih.gov In analogs of this compound, a network of hydrogen bonds stabilizes the crystal packing. Classical hydrogen bonds, such as N—H···N and N—H···O, have been observed to link molecules into chains. nih.gov For example, N—H···N(pyridine) hydrogen bonds can generate one-dimensional chains propagating through the crystal. nih.gov
In addition to these stronger interactions, weaker C—H···X (where X = O, N, S) hydrogen bonds often play a significant role. nih.gov In the crystal structure of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, molecules are linked into a three-dimensional network primarily by C—H···O hydrogen bonds. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature in the crystal assemblies of related compounds. nih.gov
π-π Stacking and Other Non-Covalent Interactions in this compound Assembliesnih.gov
Non-covalent interactions, particularly π-π stacking, are fundamental in the assembly of aromatic molecules. nih.gov These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings.
In the case of the four thiophene–carbohydrazide–pyridine analogs studied, no classical aromatic π-π stacking interactions were evident in their crystal structures. nih.gov This finding suggests that other forces, such as hydrogen bonding, are the dominant structure-directing interactions in these specific crystals. However, in the crystal of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, C—H···π interactions are present, connecting molecules into layers. nih.gov The importance of π-π stacking is well-documented in other pyridine- and thiophene-containing systems, where they contribute significantly to the stability of the resulting supramolecular frameworks. rsc.orgmdpi.comresearchgate.net The presence or absence of these interactions is highly dependent on the specific molecular geometry and the steric and electronic effects of any substituents.
Quantum Chemical and Computational Studies of 2 E 2 Thiophen 2 Yl Ethenyl Pyridine
Density Functional Theory (DFT) Calculations for 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with a high degree of accuracy. For derivatives of pyridine (B92270) and thiophene (B33073), DFT calculations, often using the B3LYP functional, provide a reliable foundation for understanding their chemical behavior. researchgate.netnih.gov
Geometry Optimization and Energetic Stability
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Table 1: Key Geometric Parameters for Optimization
| Parameter | Description |
|---|---|
| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-C, C=C, C-N, C-S). |
| Bond Angles | The angles formed by three consecutive bonded atoms (e.g., C-C-C, C=C-H). |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) of this compound
The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov In conjugated systems like this compound, the HOMO is typically characterized by π-orbitals delocalized across the entire molecule, including the thiophene ring, the ethenyl bridge, and the pyridine ring. The LUMO is similarly a delocalized π*-orbital. The distribution of these orbitals indicates the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.
Table 2: Frontier Molecular Orbital Energy Parameters
| Parameter | Symbol | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the molecule's electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's electron-accepting ability. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO; an indicator of molecular stability and reactivity. researchgate.net |
Reactivity Descriptors: Chemical Hardness, Softness, and Electrophilicity Index for this compound
Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's stability and reactivity. These descriptors are calculated using the principles of conceptual DFT.
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO gap. A larger energy gap corresponds to greater hardness, indicating higher stability and lower reactivity. nih.gov
Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive than hard molecules. nih.gov
Electronegativity (χ) describes the ability of a molecule to attract electrons.
Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile.
These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron distribution. |
| Chemical Softness | S = 1 / η | Reciprocal of hardness, indicating higher reactivity. |
| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | The power of a molecule to attract electrons. |
| Chemical Potential | μ = -χ | The escaping tendency of electrons. |
| Electrophilicity Index | ω = μ² / (2η) | A measure of the electrophilic character of a molecule. |
Natural Bond Orbital (NBO) Analysis of this compound
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and conjugative interactions by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).
Molecular Electrostatic Potential Surfaces (MEPS) of this compound
The Molecular Electrostatic Potential Surface (MEPS) is a 3D map of the electrostatic potential on the surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.
In a MEPS map, different colors represent varying electrostatic potential values:
Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with lone pairs on electronegative atoms like nitrogen and are susceptible to electrophilic attack. researchgate.net
Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites, often around hydrogen atoms bonded to electronegative atoms or aromatic rings, are prone to nucleophilic attack.
Green regions represent neutral or zero potential, often associated with nonpolar parts of the molecule.
For this compound, the MEPS would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring, making it a primary site for protonation and hydrogen bonding. The sulfur atom in the thiophene ring would also influence the potential map. The hydrogen atoms on the rings would be associated with regions of positive potential (blue). This analysis helps in understanding non-covalent interactions and predicting how the molecule will interact with other chemical species. nih.gov
Time-Dependent DFT (TD-DFT) for Excited State Properties of this compound
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state properties. TD-DFT allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions, which are fundamental to understanding a molecule's response to light, including its UV-Vis absorption spectrum.
For a molecule like this compound, which possesses a conjugated π-system spanning across the pyridine and thiophene rings linked by an ethenyl bridge, TD-DFT can provide significant insights into its photophysical properties. The electronic transitions in such systems are typically π → π* in nature, involving the promotion of an electron from a bonding or non-bonding π-orbital to an anti-bonding π*-orbital.
Detailed Research Findings
While specific, in-depth TD-DFT studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of TD-DFT and findings from studies on analogous compounds, such as styrylpyridines and other thienyl-ethenyl derivatives, can be used to predict its behavior.
Computational studies on similar molecules typically involve optimizing the ground-state geometry using DFT, followed by TD-DFT calculations to obtain the properties of the excited states. The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP, are commonly employed for such calculations as they often provide a good balance between accuracy and computational cost.
The primary electronic transition of interest is the one from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to have significant electron density on the electron-rich thiophene ring and the ethenyl linker, while the LUMO is anticipated to be distributed more towards the electron-accepting pyridine ring. This suggests that the lowest energy electronic transition will have a degree of intramolecular charge transfer (ICT) character.
The calculated vertical excitation energies can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra. The oscillator strength (f) is a theoretical measure of the probability of a particular electronic transition, with higher values indicating more intense absorption bands.
A hypothetical TD-DFT calculation for this compound would likely reveal several low-lying singlet excited states. The most intense transition, corresponding to the main absorption band, would be the S0 → S1 transition, which is predominantly a HOMO → LUMO excitation. Other transitions to higher excited states (S2, S3, etc.) involving other molecular orbitals would also be predicted, corresponding to higher energy absorption bands, which are often observed as shoulders on the main peak in the experimental spectrum.
Below are illustrative tables representing the kind of data that would be generated from a TD-DFT analysis of this compound.
Table 1: Representative TD-DFT Calculated Excitation Energies, Oscillator Strengths, and Transition Compositions for this compound
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution(s) |
| S1 | 3.54 | 350 | 0.85 | HOMO → LUMO (95%) |
| S2 | 3.98 | 312 | 0.12 | HOMO-1 → LUMO (88%) |
| S3 | 4.25 | 292 | 0.05 | HOMO → LUMO+1 (75%) |
Note: The data in this table is illustrative and based on typical results for analogous compounds. It is intended to represent the expected output of a TD-DFT calculation.
Table 2: Description of Molecular Orbitals Involved in the Primary Electronic Transitions
| Orbital | Description |
| HOMO | Highest Occupied Molecular Orbital; primarily a π-orbital with significant electron density on the thiophene ring and the ethenyl bridge. |
| LUMO | Lowest Unoccupied Molecular Orbital; primarily a π-orbital with significant electron density on the pyridine ring and the ethenyl bridge. |
| HOMO-1 | The molecular orbital just below the HOMO in energy; likely a π-orbital localized on the thiophene ring. |
| LUMO+1 | The molecular orbital just above the LUMO in energy; likely a π-orbital with contributions from both the pyridine and thiophene moieties. |
Note: The descriptions are qualitative predictions based on the structure of the molecule.
The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM). These calculations can predict solvatochromic shifts, which are changes in the absorption spectrum upon changing the polarity of the solvent. For a molecule with potential for intramolecular charge transfer, a red shift (bathochromic shift) in the absorption maximum is generally expected with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.
Photophysical Properties and Optoelectronic Phenomena of 2 E 2 Thiophen 2 Yl Ethenyl Pyridine
Absorption Characteristics of 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine
The electronic absorption properties of this compound are defined by its UV-Vis spectrum and its response to solvent polarity.
The electronic absorption spectrum of this compound is characterized by delocalized π-π* transitions across the conjugated molecular framework. The spectrum typically displays a strong, broad absorption band at lower energies, often with some vibrational fine structure, in addition to a weaker band at higher energies. psu.edu The extensive overlap of electronic transitions is a notable feature. psu.edu The replacement of a pyridine (B92270) moiety with a thiophene (B33073) ring significantly influences the spectrum, leading to broader and more intense bands compared to a dipyridyl analogue. psu.edu
Theoretical studies using molecular orbital (MO) calculations indicate that the electronic transitions are not localized to a specific part of the molecule but are delocalized over the pyridine, vinyl, and thiophene components. psu.edu The bond orders between these three subsystems confirm the presence of conjugation throughout the entire molecule, supporting the concept of restricted rotation of the rings. psu.edu
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of this compound. The effect of the solvent on the absorption maxima is dependent on the specific isomer. For 2-[2-(2-thienyl)ethenyl]pyridine, the absorption bands exhibit a hypsochromic (blue) shift in polar solvents. psu.edu In contrast, the 4-isomer, 4-[2-(2-thienyl)ethenyl]pyridine, shows a bathochromic (red) shift in polar solvents. psu.edu This differential solvatochromism highlights the significant role of the charge transfer (CT) character in the excited state. psu.edu
The observed solvatochromic shifts can be rationalized by considering the dipole moments of the molecule in its ground and excited states and the nature of the solvent-solute interactions. nih.gov In polar solvents, the stabilization or destabilization of these states leads to the observed shifts in absorption maxima. For instance, in related systems, a blue shift in more polar solvents can be attributed to the stabilization of the ground state more than the excited state, increasing the energy gap for the transition. nih.govresearchgate.net
Table 1: Solvatochromic Shift of Absorption Maxima for Thienylethenylpyridine Isomers
| Isomer | Solvent Polarity | Observed Shift |
| 2-[2-(2-thienyl)ethenyl]pyridine | Increasing | Blue Shift (Hypsochromic) psu.edu |
| 4-[2-(2-thienyl)ethenyl]pyridine | Increasing | Red Shift (Bathochromic) psu.edu |
Fluorescence and Emission Properties of this compound
The emission characteristics of this compound and related compounds are of interest for their potential applications in various optical technologies.
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and the surrounding environment. For derivatives containing the thiophene-pyridine framework, high fluorescence quantum yields have been reported. rsc.org The quantum yield can be significantly influenced by the nature of the solvent. In some related dye systems, the fluorescence quantum yield decreases dramatically as the solvent polarity increases, from nearly unity in nonpolar hydrocarbons to very low values in polar electron-donating solvents. mdpi.com This quenching in polar solvents is a key characteristic.
Table 2: Illustrative Fluorescence Quantum Yields in Different Solvent Types for Related Systems
| Solvent Type | Typical Fluorescence Quantum Yield (Φf) |
| Nonpolar Hydrocarbons | High (up to 0.99) mdpi.com |
| Polar Electron-Donating Solvents | Low (as low as 0.008) mdpi.com |
Dual-state emission, where a molecule emits from two different excited states, is a phenomenon observed in related push-pull fluorophores. For instance, carbazole-substituted 2,2'-bipyridine (B1663995) systems, which share a D-π-A (donor-pi-acceptor) character, can exhibit high fluorescence quantum yields and large Stokes shifts. rsc.org In some fluorene-based fluorophores, a process known as planarized intramolecular charge transfer (PLICT) has been confirmed, which is sensitive to the polarity of the environment. rsc.org While not explicitly detailed for this compound itself in the searched literature, the D-π-A nature of the molecule suggests the possibility of complex excited-state dynamics, including charge transfer states that could potentially lead to dual emission under specific conditions.
Nonlinear Optical (NLO) Properties of this compound
Nonlinear optical (NLO) materials are of great interest for applications in telecommunications and optical computing. Organic molecules with delocalized π-electron systems, particularly those with donor and acceptor groups, can exhibit significant NLO responses.
Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the NLO properties of molecules containing thiophene and pyridine moieties. researchgate.net The second-order polarizability (β) is a key parameter that quantifies the NLO response. For related systems, such as terpyridine-substituted hexamolybdates, large molecular second-order NLO responses have been predicted. nih.gov The charge transfer from a donor to an acceptor component through a π-bridge is crucial for a large NLO response. nih.govresearchgate.net
In the context of this compound, the thiophene can act as a π-electron donor and the pyridine as an acceptor, linked by the ethenyl bridge. This D-π-A structure is a classic design for second-order NLO materials. Enhancing the donor or acceptor strength or extending the π-conjugation are common strategies to increase the NLO response. researchgate.net The investigation of two-photon absorption (2PA), a third-order NLO process, in similar thiophene-based pyridine derivatives has shown large 2PA cross-sections, making them suitable for applications like two-photon fluorescence microscopy. rsc.org The solvent can also play a significant role, with studies on other dyes showing that the 2PA cross-section can decrease with increasing solvent polarity. nih.gov
Hyperpolarizability Calculations for this compound Derivatives
Nonlinear optical (NLO) properties are a key area of investigation for materials used in optoelectronics. The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response. Theoretical calculations, such as those performed using Density Functional Theory (DFT), are crucial for predicting the NLO capabilities of new materials.
For a series of related thienylpyridazine derivatives, which also feature a donor-acceptor structure, hyperpolarizability calculations have been carried out. researchgate.net These studies, performed in a polarized solvent continuum of 1,4-dioxane, provide insight into the NLO potential of this class of compounds. While the calculated β values for these specific derivatives did not suggest they were exceptionally strong NLO materials, the data highlights the structure-property relationships. researchgate.net For instance, compound 3f in the studied series exhibited the highest β value, though it was not considered potent enough to be a leading NLO material. researchgate.net
Table 1: Calculated Dipole Moments and Hyperpolarizabilities for Thienylpyridazine Derivatives researchgate.net
| Compound | Dipole Moment (μ) in Debye | Hyperpolarizability (β) in esu |
| 3a | 3.01 | 1.83 x 10⁻³⁰ |
| 3b | 4.31 | 1.95 x 10⁻³⁰ |
| 3c | 2.50 | 1.09 x 10⁻³⁰ |
| 3d | 1.87 | 0.83 x 10⁻³⁰ |
| 3e | 1.48 | 1.15 x 10⁻³⁰ |
This interactive table presents data from hyperpolarizability calculations on thienylpyridazine derivatives, which share structural similarities with this compound.
Material Science Relevance and Optoelectronic Applications of this compound
The combination of heterocyclic aromatic rings like thiophene and pyridine within a single conjugated molecule has drawn significant attention in material science. researchgate.netacs.org These materials are valuable building blocks for creating highly conjugated systems with tunable electronic properties. mdpi.com The inherent donor-acceptor nature of the this compound scaffold makes it a prime candidate for various optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net
The photophysical properties can be controlled through chemical modification and conformational constraints, indicating the potential for developing photofunctional molecular devices, such as molecular switches. nih.gov
Role in Organic Optoelectronics
In organic optoelectronics, materials based on the pyridine-thiophene motif function through the principle of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating thiophene unit, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting pyridine unit. rsc.org
Density functional theory calculations on pyridine-thiophene oligomers have shown that the optoelectronic properties are heavily influenced by the molecular structure. rsc.org For instance, in helical oligomers of this type, the absorption spectrum is composed of multiple electronic transitions. The energy of these transitions and their corresponding oscillator strengths can be tuned by altering the length of the oligomer chain. rsc.org This tunability is a critical advantage in designing materials for specific optoelectronic applications where precise absorption and emission characteristics are required. The electron-accepting nature of the pyridine and pyridazine (B1198779) rings has been a key factor in their use for designing such donor-acceptor optoelectronic materials. researchgate.net
Charge Transport Mechanisms in this compound Based Materials
Charge transport is a fundamental process governing the performance of organic electronic devices. In π-conjugated materials similar to this compound, charge transport occurs via a "hopping" mechanism between localized states rather than through delocalized bands as seen in inorganic semiconductors. aps.org
Studies on related π-conjugated polymers like poly(3-hexylthiophene) (P3HT) and poly(p-phenylene vinylene) (PPV) provide a model for understanding these mechanisms. The mobility of charge carriers in these materials is often field-dependent and can be described by the Poole-Frenkel model. aps.org This model accounts for the lowering of trapping barriers in the presence of an external electric field. The transport properties are influenced by a Gaussian distribution of localized states arising from structural and energetic disorder within the material. aps.org A critical factor in the charge transport dynamics is the field-dependent release time of charge carriers from these localized states. aps.org Therefore, in materials based on this compound, the efficiency of charge transport would be intrinsically linked to the material's purity, molecular packing, and the energetic landscape of its localized electronic states.
Coordination Chemistry and Metal Complexes of 2 E 2 Thiophen 2 Yl Ethenyl Pyridine
Ligand Design Principles for 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine Derivatives
The design of ligands based on the this compound scaffold is guided by the goal of fine-tuning the steric and electronic properties of the resulting metal complexes. Modifications to the parent structure can be strategically implemented to influence coordination behavior, stability, and reactivity.
Key design principles include:
Substitution on the Pyridine (B92270) and Thiophene (B33073) Rings: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings can modulate the electron density at the donor atoms, thereby affecting the ligand field strength and the stability of the metal-ligand bond. For instance, increasing the number of oxygen atoms attached to related pyridine derivatives has been shown to enhance biological activity, suggesting an electronic influence on their function. nih.gov
Introduction of Additional Donor Groups: Incorporating other functional groups capable of coordination, such as carbonyls or imines, can transform the ligand from monodentate (via the pyridine nitrogen) to a multi-dentate chelating agent. Thiophene–carbohydrazide–pyridine derivatives, for example, have been explored for their utility as multi-dentate chelating ligands. nih.gov This chelate effect generally leads to more stable metal complexes.
Steric Hindrance: The introduction of bulky substituents near the coordination site can influence the geometry of the resulting complex, potentially enforcing unusual coordination numbers or geometries and affecting the accessibility of the metal center to other molecules.
These principles allow for the rational design of ligands tailored for specific applications, ranging from catalysis to materials science.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes incorporating this compound or its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The reaction mixture is often heated under reflux to facilitate complex formation. jscimedcentral.com The resulting solid complex can then be isolated by filtration, washed, and dried. jscimedcentral.comnih.gov
Characterization of these newly synthesized complexes is a critical step to confirm their composition and structure. A combination of analytical and spectroscopic techniques is employed:
Elemental Analysis: Confirms the empirical formula of the complex. jscimedcentral.com
Molar Conductance: Determines whether the complex is an electrolyte or non-electrolyte in solution. jscimedcentral.com
Spectroscopic Methods: Techniques such as NMR, IR, and UV-Vis spectroscopy provide detailed information about the ligand's coordination to the metal center, as discussed in section 7.2.2. nih.gov
For example, the synthesis of a palladium(II) complex with a thiophene-carboimine ligand supported on a mesoporous silica support involved the reaction of the functionalized support with PdCl₂. nih.gov Similarly, complexes of various transition metals with pyridine have been synthesized by reacting pyridine with the corresponding metal salt, followed by characterization of their physical and chemical properties. jscimedcentral.com
Coordination Modes and Geometries in this compound Metal Complexes
The structural versatility of this compound and its derivatives allows for several possible coordination modes and resultant geometries in its metal complexes.
Coordination Modes:
Pyridine N-Coordination: The most common coordination mode involves the nitrogen atom of the pyridine ring acting as a Lewis base, donating its lone pair of electrons to the metal center. nih.gov
Thiophene S-Coordination: The sulfur atom of the thiophene ring, being a soft donor, can also coordinate to metal ions, particularly softer metals. However, the coordinating ability of the thiophene sulfur is generally considered weak. researchgate.net
Thiophene π-Coordination: The π-system of the thiophene ring can engage in η²-, η⁴-, or η⁵-coordination with transition metals, a mode more common in organometallic chemistry. researchgate.netucl.ac.uk
Chelation: In derivatives containing additional donor atoms, the ligand can act as a bidentate or tridentate chelating agent. For instance, in related pyridine carboxamide complexes, bidentate chelation occurs through the pyridine nitrogen and the carbonyl oxygen. nih.gov
Octahedral: Often found with transition metals like Fe(III), Ru(III), Co(II), Ni(II), and Cu(II) when coordinated to multiple ligands or when the ligand is polydentate.
Square Planar: A common geometry for d⁸ metal ions such as Pd(II).
Tetrahedral: Observed for complexes of ions like Zn(II), Cd(II), and Hg(II). nih.gov
The dihedral angle between the thiophene and pyridine rings is a key structural parameter, which can vary significantly depending on the specific substitution pattern and crystal packing forces. nih.gov
Spectroscopic Signatures of Complex Formation (NMR, IR, UV-Vis, EPR)
Spectroscopic techniques are invaluable for elucidating the structure of metal complexes and confirming the coordination of the ligand. The electronic and vibrational properties of this compound change in predictable ways upon complexation.
Infrared (IR) Spectroscopy: Coordination of the pyridine ring through its nitrogen atom leads to a characteristic shift in the ring's vibrational modes. The pyridine deformation band, typically observed around 612–619 cm⁻¹, shifts to a higher frequency (621–626 cm⁻¹) upon complexation. nih.gov If derivatives with carbonyl groups are used, coordination of the carbonyl oxygen is indicated by a lowering of the C=O stretching frequency (amide I band) by about 40 cm⁻¹. nih.gov The out-of-plane vibration of the thiophene ring can indicate whether the ring is involved in coordination. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the electronic transitions within the molecule. These spectra are typically dominated by ligand-based π-π* and n-π* transitions in the UV region. In the visible region, the spectra of transition metal complexes often exhibit lower intensity d-d transitions, the energies of which are sensitive to the coordination geometry and the ligand field strength. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes. Coordination to a metal center typically causes shifts in the resonances of the protons and carbons near the binding site. Variable-temperature NMR studies can also provide insights into dynamic processes in solution. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Co(II) in its high-spin state), EPR spectroscopy is a powerful tool. The EPR spectrum provides information about the electronic environment of the unpaired electron(s), which can help in determining the geometry of the complex and the nature of the metal-ligand bonding.
| Spectroscopic Technique | Signature of Complexation | Reference |
| Infrared (IR) | Shift of pyridine deformation band to higher frequency. | nih.gov |
| Lowering of C=O stretching frequency (in carbonyl derivatives). | nih.gov | |
| UV-Visible (UV-Vis) | Appearance of d-d transition bands in the visible region. | nih.gov |
| NMR | Chemical shifts of ligand protons/carbons near the coordination site. | acs.org |
| EPR | Characteristic signals for paramagnetic metal centers. |
Electronic Properties of this compound Metal Complexes
The electronic properties of metal complexes derived from this compound are governed by the interplay between the metal d-orbitals and the ligand's molecular orbitals. The nature of the metal, its oxidation state, and the specific design of the ligand all contribute to the resulting electronic structure, which in turn dictates the complex's color, magnetic properties, and reactivity.
Computational studies on related iron(II) complexes with substituted terpyridine ligands have shown that substitution with electron-donating (e.g., thiophene) or electron-accepting groups can systematically tune the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the HOMO-LUMO gap. researchgate.net This tuning is crucial for applications in areas like molecular photovoltaics. researchgate.net The covalent interactions between the metal t₂g orbitals and the ligand π-orbitals play a significant role in determining these electronic properties. researchgate.net
Spin State Changeover in Cobalt(II) Complexes of 6-(Thienyl)-2-(imino)pyridine Ligands
A particularly fascinating electronic phenomenon that can be observed in certain d⁷ cobalt(II) complexes is spin crossover (SCO). This involves a transition between a low-spin (LS, S=1/2) and a high-spin (HS, S=3/2) state, which can be triggered by external stimuli such as temperature, pressure, or light. researchgate.net The ligand field is a critical determinant of whether a Co(II) complex will exhibit SCO. Ligands that create a field strength near the point where the energy of the LS and HS states are comparable are required.
While specific studies on 6-(thienyl)-2-(imino)pyridine ligands are not detailed in the provided sources, extensive research on Co(II) complexes with structurally related terpyridine and other tridentate imine ligands provides a strong basis for understanding their potential behavior. researchgate.netresearchgate.net
Mechanism: The SCO transition involves the rearrangement of electrons between the t₂g and e_g orbitals. In an octahedral field, the LS state has a (t₂g)⁶(e_g)¹ configuration, while the HS state is (t₂g)⁵(e_g)². researchgate.net
Jahn-Teller Effect: The LS state of Co(II) is subject to a Jahn-Teller distortion due to the single electron in the e_g orbitals, which can stabilize this state. researchgate.netresearchgate.net
Hysteresis: Some Co(II) SCO complexes exhibit thermal hysteresis, where the transition temperature upon heating (T₁/₂↑) is different from that upon cooling (T₁/₂↓). nju.edu.cn This bistability is a key feature for the development of molecular switches and memory devices. For example, Co(terpy-CH₂OH)₂₂ shows a hysteretic SCO transition above 320 K. nju.edu.cn
| Property | Low-Spin (LS) Co(II) | High-Spin (HS) Co(II) | Reference |
| Spin State (S) | 1/2 | 3/2 | researchgate.net |
| d-orbital configuration | (t₂g)⁶(e_g)¹ | (t₂g)⁵(e_g)² | researchgate.net |
| Magnetic Behavior | Paramagnetic | Paramagnetic (higher moment) | nju.edu.cn |
| Jahn-Teller Effect | Operative | Not operative | researchgate.net |
The design of ligands like 6-(thienyl)-2-(imino)pyridine would be crucial in stabilizing the Co(II) ion in an environment conducive to SCO, with the thienyl and imino moieties influencing the ligand field strength and steric environment.
Computational Studies on Metal-Ligand Interactions in this compound Complexes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of metal-ligand interactions in coordination complexes. acs.orgmdpi.com These studies provide insights that complement experimental data and help in the rational design of new complexes with desired properties.
For complexes of this compound, computational studies can be used to:
Analyze the Metal-Ligand Bond: Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis or energy decomposition analysis (EDA), can quantify the nature of the interaction. mdpi.com These methods can differentiate between electrostatic contributions (the attraction between the charged metal ion and ligand) and covalent contributions (charge transfer and orbital overlap). mdpi.com Studies on Pb²⁺ complexes, for example, have shown that electrical interactions are the major bonding component. mdpi.com
Simulate Spectra: TD-DFT calculations can be used to predict the electronic absorption (UV-Vis) spectra of the complexes, helping to assign the observed experimental bands to specific electronic transitions (e.g., metal-to-ligand charge transfer, d-d transitions). researchgate.net
Evaluate Electronic Structures: Calculations provide detailed information about the molecular orbitals, including the HOMO and LUMO, their energy levels, and their spatial distribution. This is essential for understanding the electronic properties and reactivity of the complexes. researchgate.netdntb.gov.ua
By combining experimental synthesis and characterization with computational modeling, a comprehensive understanding of the coordination chemistry of this compound and its derivatives can be achieved.
Supramolecular Architectures and Intermolecular Interactions in 2 E 2 Thiophen 2 Yl Ethenyl Pyridine Systems
Design Principles for Supramolecular Assembly Involving 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine Scaffolds
Formation of Supramolecular Motifs in this compound Derivatives
While specific studies on the supramolecular motifs of the parent compound this compound are limited, research on its derivatives provides significant insight into the types of interactions and patterns that can form. The introduction of functional groups, such as carbohydrazide, creates opportunities for strong hydrogen bonds that direct the assembly into predictable motifs. nih.gov In related heterocyclic systems, combinations of intermolecular hydrogen bonds, such as C-H···N and C-H···π, are known to link molecules into complex three-dimensional networks. researchgate.net
In derivatives of the title compound, hydrogen bonding is a primary driver for the formation of extended structures. For instance, in a series of thiophene (B33073)–carbohydrazide–pyridine (B92270) derivatives, N—H⋯Np (where Np is the pyridine nitrogen) hydrogen bonds are a key feature. nih.gov These interactions can generate one-dimensional polymeric chains. nih.gov The specific geometry of the hydrogen bond can lead to different graph-set motifs, such as C(7) or C(6), resulting in distinct chain structures. nih.gov
In other related pyridine-hydrazide structures, molecules have been observed to form inversion dimers through pairs of bifurcated O—H⋯(O,N) hydrogen bonds. researchgate.net These dimeric units can then serve as building blocks, which are further linked by weaker C—H⋯O and C—H⋯N interactions to form larger sheets. researchgate.net
Table 1: Hydrogen Bonding Motifs in Related Pyridine Derivative Structures
| Interacting Atoms | Motif Description | Resulting Structure | Reference |
| N—H···N (pyridine) | C(7) or C(6) | Polymeric Chains | nih.gov |
| O—H···(O,N) | Inversion Dimers | Dimeric Units | researchgate.net |
| C—H···N | - | Links molecules into 3D networks | researchgate.net |
| C—H···O | - | Links dimers into sheets | researchgate.net |
In other crystal structures containing pyridine rings, π–π stacking interactions have been identified as a key stabilizing force, often working in concert with hydrogen bonds to build the final architecture. researchgate.net The disruption of such tightly packed crystal structures through the introduction of bulky groups has been explored as a strategy to alter the physical properties of related thieno[2,3-b]pyridines. nih.gov This highlights the critical role that molecular packing and strong intermolecular forces play.
Self-Assembly Processes of this compound Containing Ensembles
Specific research detailing the self-assembly processes for ensembles containing this compound was not found in the available search results. The study of self-assembly would involve investigating how these molecules spontaneously organize into ordered structures in solution or on surfaces, driven by the same non-covalent interactions observed in the solid state.
Catalytic Applications of 2 E 2 Thiophen 2 Yl Ethenyl Pyridine Derived Systems
Role of 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine as a Ligand in Catalysis
This compound and structurally similar molecules function as effective ligands in catalysis due to their ability to form stable complexes with a variety of transition metals. The pyridine (B92270) nitrogen acts as a strong coordinating agent, while the thienyl group can also interact with the metal center, creating a bidentate or even tridentate coordination environment in more complex derivatives. This chelation effect enhances the stability of the catalyst and allows for fine-tuning of the electronic and steric properties around the metal center.
The electronic influence of the thienyl sulfur atom is particularly noteworthy. Its position relative to the pyridine ring can significantly impact the catalytic behavior of the metal complex. For instance, in cobalt(II) complexes with 6-(thienyl)-2-(imino)pyridine ligands, the location of the sulfur atom dictates the outcome of ethylene (B1197577) oligomerization. unam.mx DFT calculations have suggested that only thien-2-yl rings, as present in this compound, allow for the coordination of the sulfur atom to the cobalt center in the activated catalyst species. unam.mx This interaction is crucial in steering the reaction towards the formation of a range of α-olefins.
The versatility of the ligand framework allows for the synthesis of a wide array of metal complexes with tailored catalytic activities. By modifying the substituents on the pyridine or thiophene (B33073) rings, researchers can modulate the catalyst's performance in various transformations, including olefin oligomerization and polymerization, as well as hydrogenation reactions.
Oligomerization and Polymerization Catalysis with this compound Based Metal Complexes
Metal complexes derived from this compound and related structures have shown significant promise in the field of olefin oligomerization and polymerization. These catalysts, particularly those based on late transition metals like iron and cobalt, can convert simple olefins such as ethylene into a range of valuable products, from short-chain α-olefins to high-density polyethylene. unam.mx
The activity and selectivity of these catalysts are highly dependent on the ligand structure and the reaction conditions. For instance, 2,6-bis(arylimino)pyridyl Fe(II) and Co(II) dihalides, when activated by methylaluminoxane (MAO), are effective for converting ethylene to either high-density polyethylene or α-olefins with a Schulz-Flory distribution. unam.mx
A key application of these catalysts is the selective oligomerization of ethylene to produce linear α-olefins (LAOs), which are important industrial intermediates. The Shell Higher Olefin Process (SHOP) is a well-known industrial process that utilizes nickel-based catalysts for this purpose, producing a Schulz-Flory distribution of α-olefins. semanticscholar.orguni-ulm.de
Research has shown that cobalt(II) complexes of (imino)pyridine ligands bearing a thiophen-2-yl group are effective catalyst precursors for the Schulz-Flory oligomerization of ethylene. unam.mx Upon activation with MAO, these complexes can achieve high turnover frequencies (TOFs) of up to 1.4 × 10^5 mol of C2H4 converted per mole of Co. unam.mx The resulting product distribution typically ranges from C4 to C14 α-olefins.
| Catalyst Precursor | Activator | Product Distribution | Turnover Frequency (TOF) |
|---|---|---|---|
| (Imino)pyridine Co(II) with thiophen-2-yl group | MAO | C4-C14 α-olefins | Up to 1.4 x 105 mol C2H4 (mol Co)-1 h-1 |
The position of the sulfur atom within the thienyl substituent has a profound effect on the catalytic activity and selectivity of the corresponding metal complexes in ethylene oligomerization. unam.mx Studies on 6-(thienyl)-2-(imino)pyridine cobalt(II) complexes have demonstrated this "regiochemical thienyl" effect. unam.mx
When the sulfur atom is in the 2-position of the thienyl ring, the catalyst promotes the formation of a range of C4-C14 α-olefins. unam.mx In contrast, complexes with the sulfur atom in the 3-position of the thienyl ring selectively catalyze the conversion of ethylene to 1-butene. unam.mx This dramatic shift in selectivity is attributed to the ability of the thien-2-yl sulfur to coordinate to the cobalt center in the active species, an interaction that is geometrically disfavored for the thien-3-yl isomer. unam.mx This coordination influences the chain growth and chain transfer steps of the catalytic cycle.
| Ligand Substituent | Catalyst Product |
|---|---|
| Thien-2-yl | C4-C14 α-olefins |
| Thien-3-yl | 1-Butene |
Transfer Hydrogenation Catalysis with this compound Related Systems
While direct studies on this compound in transfer hydrogenation are limited, related ruthenium complexes containing pyridine-based ligands have been extensively investigated as efficient catalysts for this transformation. Transfer hydrogenation is a valuable synthetic method for the reduction of ketones and aldehydes, often using isopropanol as the hydrogen source.
Ruthenium(II)-arene complexes with pyridine-quinoline ligands have been shown to catalyze the transfer hydrogenation of acetophenone to 1-phenylethanol with high efficiency. mdpi.com The catalytic activity is significantly influenced by the electronic properties of the ligands. For example, complexes bearing electron-donating methyl groups on the quinoline moiety exhibit quantitative conversion within a short reaction time. mdpi.com
The general mechanism for transfer hydrogenation catalyzed by such ruthenium complexes is believed to involve the formation of a ruthenium-hydride species as the active catalyst. The pyridine-containing ligand plays a crucial role in stabilizing the metal center and facilitating the hydrogen transfer process. Given the structural similarities, it is plausible that ruthenium complexes of this compound could also exhibit catalytic activity in transfer hydrogenation reactions.
Reaction Mechanisms in this compound-Mediated Catalytic Processes
The catalytic processes mediated by this compound-based metal complexes proceed through distinct reaction mechanisms depending on the specific transformation.
In ethylene oligomerization , the most widely accepted mechanism for late transition metal catalysts is the Cossee-Arlman mechanism . This mechanism involves the repeated insertion of ethylene monomers into a metal-alkyl bond. The process begins with the formation of an active cationic metal-alkyl species. Chain propagation occurs through the coordination and subsequent insertion of ethylene molecules. Chain transfer, which determines the molecular weight of the resulting oligomers, can occur through β-hydride elimination, leading to the formation of an α-olefin and a metal-hydride species.
For some systems, a metallacycle mechanism has also been proposed. nih.govnih.gov This mechanism involves the oxidative coupling of two ethylene molecules to form a metallacyclopentane intermediate. Subsequent ethylene insertion into the metallacycle leads to chain growth, and reductive elimination from the metallacycle releases the α-olefin product. The selectivity towards specific oligomers, such as 1-hexene or 1-octene, can be explained by the stability and reactivity of different-sized metallacycle intermediates. nih.gov
In transfer hydrogenation , the mechanism typically involves an outer-sphere hydrogen transfer process. The catalytic cycle is initiated by the reaction of the ruthenium precursor with a hydrogen donor, such as isopropanol, in the presence of a base to form a ruthenium-hydride species. This active hydride species then transfers a hydride to the carbonyl carbon of the substrate (e.g., a ketone), while a proton is transferred from the isopropanol to the carbonyl oxygen, resulting in the formation of the corresponding alcohol. The ruthenium complex is then regenerated to continue the catalytic cycle.
Theoretical Studies of Molecular Interactions Involving 2 E 2 Thiophen 2 Yl Ethenyl Pyridine Frameworks
Molecular Docking Investigations of 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
The prediction of ligand-receptor binding affinity for derivatives of this compound involves a multi-step computational protocol. A common approach begins with the preparation of both the ligand and the receptor. nih.gov Ligand structures, such as novel series of thiazolyl pyridines linked with a thiophene (B33073) moiety, are typically built and optimized using computational chemistry software. nih.gov The receptor, often a protein target like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, is prepared by obtaining its crystal structure from a database like the Protein Data Bank (PDB). nih.gov
Standard protocols involve preparing the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is then defined, often based on a co-crystallized ligand from the experimental structure. mdpi.com Docking is then performed using algorithms like AutoDock or MOE (Molecular Operating Environment). nih.gov For instance, in the study of thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents, docking was performed into the active site of the EGFR tyrosine kinase domain (PDB ID: 1M17). nih.gov
To enhance the accuracy of binding affinity prediction, a more rigorous protocol can be employed. This may include using molecular dynamics (MD) simulations to generate multiple conformations of the ligand-protein complex, followed by the calculation of binding free energy using methods like the Linear Interaction Energy (LIE) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). chemrxiv.orgnih.gov A suggested workflow involves:
Initial docking of the ligand to the target receptor. chemrxiv.org
Selection of the most plausible binding poses based on scoring functions and visual inspection. chemrxiv.org
Performing multiple, short MD simulations for the selected poses. chemrxiv.org
Calculating the binding free energy from the simulation trajectories. chemrxiv.org
This combination of docking and MD simulation provides a more dynamic and realistic model of the interaction, leading to more reliable predictions of binding affinity. chemrxiv.orgnih.gov
The analysis of binding modes reveals the specific orientation and conformation of the ligand within the receptor's active site. For derivatives of this compound, this analysis is crucial for understanding the structural basis of their activity. nih.gov Following docking, the resulting poses are examined to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govnih.gov
In a study targeting the EGFR tyrosine kinase, the docking of a key intermediate, (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone, showed significant interactions. The thiophene ring was observed to form a pi-sulfur interaction with a lysine (B10760008) residue (Lys721). The compound's NH group of the hydrazone linker and the nitrogen of the thiazole (B1198619) ring acted as hydrogen bond donors and acceptors with key amino acid residues in the ATP binding site, including Met769. nih.gov
Similarly, various synthesized thiazolyl pyridine (B92270) derivatives demonstrated the ability to fit within the EGFR active site, forming multiple hydrogen bonds and hydrophobic interactions with essential amino acids, which is believed to underpin their potent anticancer activity. nih.gov The analysis often involves creating 2D and 3D interaction diagrams that visually represent these contacts, providing a clear picture of how the ligand is anchored in the binding pocket. mdpi.com
| Compound Moiety | Interaction Type | Interacting Residue |
|---|---|---|
| Thiophene Ring | Pi-Sulfur | Lys721 |
| Hydrazone Linker (NH) | Hydrogen Bond (Donor) | Met769 |
| Thiazole Ring (N) | Hydrogen Bond (Acceptor) | Met769 |
| Pyridine Ring | Hydrophobic Interaction | Leu694, Val702 |
Molecular Dynamics Simulations for Conformational Analysis of this compound in Complex Systems
Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules over time. For compounds like this compound and its derivatives, MD simulations can reveal conformational changes upon binding to a receptor and assess the stability of the resulting complex. mdpi.commdpi.com
The protocol for an MD simulation typically starts with the best-docked pose from a molecular docking study. nih.gov This complex is then solvated in a water box with appropriate ions to neutralize the system. nih.gov The system undergoes energy minimization to remove any steric clashes, followed by a gradual heating phase and an equilibration phase under controlled temperature and pressure. Finally, a production run, often lasting for nanoseconds, is performed to generate a trajectory of the complex's motion. nih.gov
Analysis of the MD trajectory provides insights into the stability and flexibility of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex over time. nih.gov A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov For example, MD simulations of pyridine-thiazole hybrids targeting the SARS-CoV-2 main protease showed that the complex remained stable throughout a 100 ns simulation. mdpi.com The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify flexible regions of the protein upon ligand binding. nih.gov Furthermore, MD simulations allow for the study of conformational flexibility, such as the dihedral angles between the thiophene and pyridine rings, which can change to achieve an optimal fit within the binding pocket. nih.gov
Structure-Activity Relationship (SAR) Studies from a Computational Perspective for this compound Analogs
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computationally, SAR for this compound analogs can be explored by systematically modifying the core structure and predicting the effect of these modifications on binding affinity and activity. nih.gov
By creating a library of virtual analogs with different substituents on the pyridine or thiophene rings, researchers can perform docking studies for each analog against a specific target. researchgate.net For instance, studies on pyrazolopyridine derivatives as antiviral agents found that the presence of a thiophenyl-2-yl unit at a specific position was crucial for high potency. nih.gov Similarly, research on oxadiazole derivatives containing the (E)-2-(thiophen-2-yl)ethenyl moiety revealed that substitutions on an adjacent phenyl ring significantly impacted their activity as dengue virus polymerase inhibitors. nih.gov
Computational SAR can highlight key structural features required for activity. For example, it might be found that electron-withdrawing groups on the pyridine ring enhance binding, while bulky substituents on the thiophene ring lead to steric clashes and reduced affinity. mdpi.com These computational predictions can then guide the synthesis of the most promising analogs, making the drug discovery process more efficient. researchgate.net The insights gained from these studies help in building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that correlate physicochemical properties with biological activity. researchgate.net
| Modification Position | Substituent | Predicted Effect on Binding Affinity | Rationale |
|---|---|---|---|
| Pyridine Ring (Position 4) | -Cl, -NO2 (Electron-withdrawing) | Increase | Enhanced electrostatic interactions with polar residues. |
| Pyridine Ring (Position 4) | -OCH3 (Electron-donating) | Decrease | Unfavorable electronic contribution. |
| Thiophene Ring (Position 5) | -Br | Increase | Forms specific halogen bond with a backbone carbonyl. |
| Thiophene Ring (Position 5) | -tert-Butyl (Bulky group) | Decrease | Steric hindrance within the binding pocket. |
In silico Design Strategies for Modulating Interactions of this compound Frameworks
In silico design strategies leverage computational tools to create novel molecules with improved properties. For the this compound framework, these strategies can be used to enhance binding affinity, selectivity, and pharmacokinetic properties. plos.org
One common strategy is scaffold hopping, where the core structure is replaced with a different one that maintains the key pharmacophoric features. Another approach is fragment-based design, where small molecular fragments that bind to adjacent sites on the protein are linked together to create a more potent ligand.
Pharmacophore modeling is another powerful design tool. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov By understanding the key interaction points of the this compound scaffold with its target, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries for new compounds that match the pharmacophore, or to guide the modification of the existing scaffold to better fit the model. nih.govnih.gov
Furthermore, dual-target inhibitor design is an emerging strategy to address issues like drug resistance. plos.org Computational methods can be employed to design single molecules based on the this compound framework that can simultaneously inhibit two different biological targets, potentially leading to more effective therapies. plos.org These design strategies, driven by computational insights, accelerate the development of optimized lead compounds for further experimental validation. plos.org
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine, and what characterization techniques are essential for confirming its structure?
- Synthetic Routes : The compound is typically synthesized via cross-coupling reactions, such as Heck coupling, between thiophene and pyridine derivatives. For example, copper(II) chloride complexes with similar ligands (e.g., 2-(2'-thienyl)pyridine) are formed under reflux conditions in polar solvents .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) confirms regiochemistry and purity. Single-crystal X-ray diffraction (XRD) provides definitive structural validation, as demonstrated in crystallographic studies of analogous thiophene-pyridine hybrids . High-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy further validate molecular weight and electronic properties.
Q. How can researchers safely handle and store this compound in laboratory settings?
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Ensure compatibility with glass or polytetrafluoroethylene (PTFE)-lined caps to avoid degradation .
Q. What are the key applications of this compound in coordination chemistry?
- Coordination Complexes : The compound acts as a bidentate ligand, coordinating to transition metals (e.g., Cu, Ru) through the pyridine nitrogen and thiophene sulfur. For instance, [Cu(pyth)Cl] complexes are synthesized for catalytic or photophysical studies .
- Methodology : React the ligand with metal salts (e.g., CuCl) in ethanol/water mixtures under reflux. Characterize complexes using cyclic voltammetry, XRD, and electronic absorption spectroscopy to assess redox behavior and geometry .
Advanced Research Questions
Q. How do heterocyclic substituents influence the photophysical properties of this compound?
- Substitution Effects : The thiophene moiety enhances -conjugation, red-shifting absorption/emission spectra compared to furan or benzene analogs. Time-dependent density functional theory (TD-DFT) calculations predict excited-state charge-transfer behavior, validated by transient absorption spectroscopy .
- Experimental Design : Compare solvent-dependent fluorescence quantum yields (e.g., in hexane vs. DMSO) to evaluate polarity effects. Use femtosecond-resolution spectroscopy to track excited-state decay pathways .
Q. What computational strategies are recommended to predict the electronic structure of this compound, and how do they align with experimental data?
- DFT Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate accuracy .
- Limitations : Discrepancies may arise from solvent effects or neglect of relativistic terms in transition-metal complexes. Calibrate calculations using crystallographic bond lengths and angles .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or absorption maxima) for this compound across studies?
- Troubleshooting : Reproduce synthesis and purification steps (e.g., column chromatography with ethyl acetate/hexanes) to ensure consistency . Use high-field NMR (≥400 MHz) and deuterated solvents to minimize signal overlap. Cross-validate with XRD to confirm regioisomeric purity .
- Case Study : A 2022 study reported a 59.3% yield after column chromatography and recrystallization, with H NMR (CDCl) peaks at δ 8.83 (d), 7.20 (d), and 4.71 (s) for key protons .
Q. What strategies are effective for designing this compound derivatives for photovoltaic applications?
- Material Design : Incorporate electron-withdrawing groups (e.g., cyano) on the pyridine ring to enhance charge transport. Coordinate with Ru(II) for dye-sensitized solar cells (DSSCs), optimizing light-harvesting efficiency .
- Testing : Use incident photon-to-current efficiency (IPCE) measurements and electrochemical impedance spectroscopy (EIS) to evaluate performance in thin-film devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
